molecular formula C11H22BrNO B195488 N-Isopropyltropinium CAS No. 58005-18-8

N-Isopropyltropinium

Cat. No.: B195488
CAS No.: 58005-18-8
M. Wt: 264.20 g/mol
InChI Key: YKNOMJKDKYEKDF-QZIWBCHOSA-M
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Description

N-Isopropyltropinium is a quaternary ammonium compound with the molecular formula C11H22BrNO. It is structurally related to tropine and is known for its use as an impurity in the pharmaceutical compound ipratropium bromide. This compound is primarily utilized in the field of medicinal chemistry due to its anticholinergic properties, which make it effective in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Mechanism of Action

Target of Action

N-Isopropyltropinium is a quaternary ammonium derivative . It is an impurity of Ipratropium, which is an Atropine-like bronchodilator . The primary target of this compound is likely to be similar to that of Ipratropium, which is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .

Mode of Action

This compound acts as an antagonist of the muscarinic acetylcholine receptor . By blocking this receptor, it inhibits the function of the parasympathetic nervous system in the airways . This results in bronchodilation, or the widening of the airways, which can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . Its stability is hygroscopic . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve bronchodilation, given its antagonistic action on the muscarinic acetylcholine receptor . This can help alleviate symptoms in conditions like COPD and asthma by widening the airways and improving airflow .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hygroscopic stability suggests that it may be sensitive to moisture Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its action and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropyltropinium can be synthesized through the reaction of tropine with isopropyl bromide under basic conditions. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyltropinium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Isopropyltropinium has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: N-Isopropyltropinium is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other anticholinergic agents. Its role as an impurity in ipratropium bromide also highlights its importance in pharmaceutical quality control .

Properties

CAS No.

58005-18-8

Molecular Formula

C11H22BrNO

Molecular Weight

264.20 g/mol

IUPAC Name

(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

InChI

InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1/t9-,10+,11?,12?;

InChI Key

YKNOMJKDKYEKDF-QZIWBCHOSA-M

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)O)C.[Br-]

SMILES

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-]

Appearance

White powder

melting_point

292 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-isopropyltropinium
N-isopropyltropinium bromide
N-isopropyltropinium chloride, ((endo,syn)-(+-))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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